1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate

Nutrition Lipid Metabolism Bioavailability

Researchers and formulators require a lipid that delivers specific crystallization behavior for stable fat systems and nutritional studies. Non-acetylated diacylglycerols or PGMS cannot replicate the functional performance of this diacetin fat. - **Key Differentiation:** Dual acetyl groups confer distinct crystallization kinetics, enhancing snap, gloss, and bloom resistance in cocoa butter replacements. - **Applications:** Low-calorie fat substitute, W/O emulsifier (HLB <3.0), rodent feeding models for stearic acid absorption studies. - **Supply:** 98% purity, available for immediate research use (mg to kg scales).

Molecular Formula C25H46O6
Molecular Weight 442.6 g/mol
Cat. No. B8263490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate
Molecular FormulaC25H46O6
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C(=O)OC(C)COC(=O)C)OC(=O)C
InChIInChI=1S/C25H46O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(31-23(4)27)25(28)30-21(2)20-29-22(3)26/h21,24H,5-20H2,1-4H3
InChIKeyMEHKEPWHPQLJIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diaceto-2-stearin Procurement & Overview


1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate (CAS 55401-62-2), also known as 1,3-diaceto-2-stearin, is a synthetic, structured diacetin fat [1]. It is a diacylglycerol consisting of a glycerol backbone esterified with two acetic acid groups and one stearic acid (C18:0) group [1][2]. Its molecular formula is C₂₅H₄₆O₆, with a molecular weight of 442.63 g/mol [1]. The compound is available at purities up to 98% . It is primarily employed in research and industrial applications as a low-calorie fat substitute, confectionery coating component, and specialty lipid [2].

Lipid Research Model Structured diacetin fat for confectionery coating and nutritional bioavailability studies
Crystallization Modifier Reported diacetin crystallization may support snap and bloom resistance context in edible coatings
Low-HLB Hydrophobe Predicted to provide strong lipophilic character for W/O emulsion and anhydrous system research

Generic Substitution Limitations for 1,3-Diaceto-2-stearin


In-class compounds such as propylene glycol monostearate (PGMS, HLB ~3.4) [1] or non-acetylated diacylglycerols cannot be interchanged with 1-acetoxypropan-2-yl 2-acetoxyoctadecanoate. The presence of two acetyl groups on the glycerol backbone confers a distinct crystallization behavior, resulting in a unique set of physical properties critical for applications requiring specific snap, gloss, and bloom resistance [2]. Furthermore, the acetylated structure markedly alters the compound's hydrolytic and metabolic fate compared to its non-acetylated counterparts [3]. Using a generic substitute would compromise the functional performance in confectionery coatings and potentially alter its nutritional profile in food applications, where the specific absorption and utilization of stearic acid are key differentiators [3].

Risk Dimension
1,3-Diaceto-2-stearin
Generic Substitute
Crystallization Behavior
Diacetin-specific crystal habit
May exhibit different polymorphic profile, altering snap and bloom
Hydrolytic Stability
Acetyl groups modulate hydrolysis rate
Non-acetylated esters may hydrolyze at different rates
Metabolic Fate
Stearic acid absorption differs from tristearin
May not replicate diacetin-associated bioavailability profile

1,3-Diaceto-2-stearin Product-Specific Evidence


Stearic Acid Bioavailability vs. Tristearin

In a short-term feeding study on weanling male rats, the coefficient of utilization of stearic acid was markedly increased when it was incorporated into a diacetin fat molecule compared to tristearin [1]. The study compared a diacetin fat (which includes 1-acetoxypropan-2-yl 2-acetoxyoctadecanoate as a primary component) to conventional triglycerides, finding that the long-chain fatty acids of the diacetin fat were absorbed as well as those from conventional triglycerides [1].

Stearic Acid Utilization
Class-level inference
Reported higher stearic acid utilization vs. tristearin in rat study
Supports nutritional bioavailability context; exact quantitative data not reported
Short-term feeding study; coefficient of utilization not numerically defined
Nutrition Lipid Metabolism Bioavailability

Improved Confectionery Coating Properties

The physical properties of diacetin fats, including diacetostearin (a synonym for 1-acetoxypropan-2-yl 2-acetoxyoctadecanoate), are described as exhibiting improved snap, gloss, hardness, bloom resistance, and mold release when incorporated into edible coatings [1]. The patent specifies that a coating composition containing 70% to 95% diacetin fat and 5% to 30% crystal modifier yields these enhanced properties [1].

Coating Performance
Class-level inference
Reported qualitative improvements: snap, gloss, hardness, bloom resistance, mold release
Indicates diacetin-specific crystallization advantage in coating research
Qualitative patent data; no comparative numeric values
Food Science Confectionery Lipid Crystallization

Predicted Lower HLB vs. Propylene Glycol Monostearate

While an experimentally determined HLB value for 1-acetoxypropan-2-yl 2-acetoxyoctadecanoate is not available in the primary literature, its molecular structure (containing two acetyl groups and one long-chain stearate on a glycerol backbone) is predicted to yield an HLB significantly lower than that of propylene glycol monostearate (PGMS, HLB ~3.4) [1]. The addition of two acetyl groups increases the molecule's hydrophobic character, suggesting an HLB <3.0, which classifies it as a very lipophilic emulsifier suitable for water-in-oil (W/O) systems [1][2].

Predicted HLB
Class-level inference
< 3.0 (predicted)
Indicates high lipophilicity; experimental determination required
Structural calculation based on Griffin method; not experimentally validated
Surface Science Emulsifiers HLB Value

1,3-Diaceto-2-stearin Research & Industrial Scenarios


Bloom-Resistant Confectionery Coatings

Use in edible coating formulations for chocolates and confections to replace a portion of cocoa butter while improving snap, gloss, and resistance to fat bloom [1]. The compound's specific crystallization behavior, as a diacetin fat, contributes to a more stable and visually appealing final product, reducing the need for precise tempering [1].

Stearic Acid Bioavailability in Nutritional Research

Employ in rodent feeding studies or in vitro digestion models to examine the enhanced absorption and metabolic utilization of stearic acid when delivered as a diacetin fat versus a conventional triglyceride like tristearin [2]. This application is critical for understanding the nutritional benefits of structured lipids in low-calorie or functional food development.

Low-HLB Emulsifiers & Crystallization Modifiers

Utilize as a highly lipophilic emulsifier (predicted HLB <3.0) in water-in-oil (W/O) emulsions or as a crystallization modifier in fat-based systems [3][1]. Its low HLB makes it particularly suited for stabilizing anhydrous formulations and controlling the polymorphic transitions of fats in products like margarines, shortenings, and cosmetic ointments.

Synthesis of Structured Lipids & Acetoglycerides

Serve as a key reference compound or starting material in the synthesis and analytical characterization of other acetylated glycerides and structured lipids [4]. Its well-defined structure (C25H46O6) makes it a valuable standard for HPLC, GC, and NMR studies focused on lipidomics and food chemistry.

Application
Selection Property
Validation Focus
Confectionery coating research
Diacetin-specific crystallization behavior
Fat bloom resistance and texture profile testing
Nutritional bioavailability studies
Stearic acid delivery via diacetin structure
Absorption and metabolic fate assays vs. tristearin
Low-HLB emulsifier research
Predicted high lipophilicity and crystal modification
Emulsion stability and fat crystal habit analysis
Structured lipid synthesis and analytical reference
Defined diacetin standard for chromatography
Purity verification and retention time alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Acetoxypropan-2-yl 2-acetoxyoctadecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.